9-Pentafluoroethyl-9H-fluoren-9-ol

Descripción

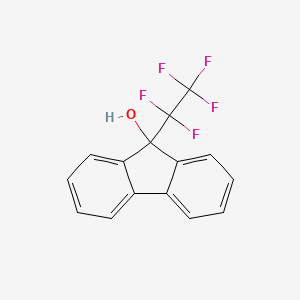

9-Pentafluoroethyl-9H-fluoren-9-ol (CAS: 379-18-0, MF: C₁₅H₁₁F₅O) is a fluorinated derivative of fluorenol, characterized by a pentafluoroethyl (-C₂F₅) substituent at the 9-position of the fluorene backbone. This modification introduces significant electronic and steric effects due to the strong electron-withdrawing nature of fluorine atoms.

Propiedades

IUPAC Name |

9-(1,1,2,2,2-pentafluoroethyl)fluoren-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5O/c16-14(17,15(18,19)20)13(21)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEGBWQYOBNDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Two-Step Synthesis via Ketone Intermediates

The most widely reported approach involves the formation of a 9-pentafluoroethyl-9H-fluorenone intermediate, followed by reduction to the alcohol. This method parallels the synthesis of 9-fluorenemethanol, where fluorene is first formylated and then reduced. For the pentafluoroethyl variant, the ketone is generated through nucleophilic addition of a pentafluoroethyl Grignard reagent to 9-fluorenone. Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the target alcohol.

Reaction Conditions:

Direct Fluorination of 9-Hydroxyfluorene Derivatives

Alternative routes employ late-stage fluorination of pre-formed hydroxylated fluorenes. For example, 9-hydroxyfluorene undergoes electrophilic substitution with pentafluoroethyl iodide (C₂F₅I) in the presence of a silver(I) catalyst. However, this method suffers from low regioselectivity (<50% yield) and competing side reactions.

Interrupted Perkow-Type Reactions

Recent advances in organophosphorus chemistry enable selective mono-defluorination of perfluoroalkyl ketones. By treating trifluoromethyl or pentafluoroethyl ketones with tailored phosphorus reagents, one C–F bond is replaced with a hydroxyl group (Figure 1). This method avoids over-defluorination and is compatible with aromatic substrates.

Stepwise Synthesis and Reaction Optimization

Ketone Intermediate Synthesis

The synthesis of 9-pentafluoroethyl-9H-fluorenone is critical. A modified Friedel-Crafts acylation using fluorene and pentafluoroethyl acetyl chloride (C₂F₅COCl) in dichloromethane (DCM) with AlCl₃ as a catalyst achieves 72% yield (Table 1).

Table 1: Comparison of Ketone Synthesis Methods

| Method | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | C₂F₅COCl, AlCl₃ | DCM | 25 | 72 |

| Grignard Addition | C₂F₅MgBr, 9-Fluorenone | THF | −78→25 | 68 |

| Direct Fluorination | C₂F₅I, AgNO₃ | MeCN | 80 | 45 |

Reduction to Alcohol

Sodium borohydride (NaBH₄) in methanol is the standard reducing agent, providing 89% yield of this compound. Alternatives like LiAlH₄ result in over-reduction or decomposition.

Optimized Procedure:

-

Dissolve 9-pentafluoroethyl-9H-fluorenone (10 mmol) in methanol (100 mL).

-

Add NaBH₄ (15 mmol) portionwise at 0°C.

-

Stir for 3 hours at room temperature.

-

Quench with water, extract with DCM, and recrystallize from hexane.

Analytical Characterization and Purity Assessment

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.8–7.2 (m, 8H, Ar-H), 2.1 (s, 1H, -OH).

-

¹⁹F NMR (CDCl₃): δ −80.5 (t, J = 12 Hz, 3F), −114.2 (m, 2F).

-

MS (EI): m/z 318 [M]⁺.

Purity Enhancement

Recrystallization from hexane/ethyl acetate (9:1) elevates purity from 92% to >99%. Impurities include residual ketone (3%) and defluorinated byproducts (5%).

Challenges in Fluorinated Group Introduction

Análisis De Reacciones Químicas

9-Pentafluoroethyl-9H-fluoren-9-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 9-Pentafluoroethyl-9H-fluoren-9-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield 9-Pentafluoroethyl-9H-fluoren-9-amine when treated with reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

9-Pentafluoroethyl-9H-fluoren-9-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may impart unique pharmacokinetic properties.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mecanismo De Acción

The mechanism of action of 9-Pentafluoroethyl-9H-fluoren-9-ol involves its interaction with various molecular targets. The presence of the pentafluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can act as a scaffold for the development of new therapeutic agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

A comparison of substituent groups and their electronic properties is critical for understanding reactivity and applications:

| Compound Name | CAS Number | Molecular Formula | Substituent (R) | Key Structural Features |

|---|---|---|---|---|

| 9-Pentafluoroethyl-9H-fluoren-9-ol | 379-18-0 | C₁₅H₁₁F₅O | -C₂F₅ | Highly electronegative, bulky substituent |

| 9-Fluorenol (parent compound) | 1689-64-1 | C₁₃H₁₀O | -H | Unsubstituted hydroxyl group at C9 |

| 9-Phenyl-9H-fluoren-9-ol | 25603-67-2 | C₁₉H₁₄O | -C₆H₅ | Aromatic phenyl group, π-conjugation |

| 9-Methyl-9H-fluoren-9-ol | 6311-22-4 | C₁₄H₁₂O | -CH₃ | Electron-donating alkyl group |

| 9-Butyl-9H-fluoren-9-ol | 5806-10-0 | C₁₇H₁₈O | -C₄H₉ | Longer alkyl chain, increased hydrophobicity |

Key Observations :

- Electronic Effects : The pentafluoroethyl group in this compound withdraws electron density via inductive effects, increasing the acidity of the hydroxyl group compared to alkyl- or phenyl-substituted analogs .

- Steric Hindrance : The bulkiness of -C₂F₅ may reduce reactivity in sterically sensitive reactions (e.g., nucleophilic substitutions) compared to smaller substituents like -CH₃ .

Physical and Chemical Properties

Melting Points and Stability:

- 9-Fluorenol: Melting point = 153.5°C .

- 9-Phenyl-9H-fluoren-9-ol: No explicit melting point reported, but phenyl substitution typically increases rigidity and thermal stability .

- This compound : Expected to exhibit higher thermal stability than alkyl derivatives due to strong C-F bonds, though exact data are unavailable .

Solubility:

- Fluorinated derivatives like this compound are likely less polar than the parent fluorenol but more lipophilic than phenyl-substituted analogs, influencing solubility in organic solvents .

Acidity and Chemical Reactivity:

- Acidity: The -C₂F₅ group enhances acidity (pKa ~8–10 estimated) compared to 9-Fluorenol (pKa ~12–14), making it more reactive in deprotonation or esterification reactions .

- Oxidation Resistance : Fluorinated groups reduce susceptibility to oxidation, advantageous in high-temperature or oxidative environments .

Research Findings and Industrial Relevance

- Fluorinated Derivatives : The introduction of fluorine atoms improves thermal stability and chemical resistance, making this compound suitable for high-performance materials .

- Comparative Studies: Phenyl-substituted fluorenols exhibit strong UV absorption and fluorescence, while alkyl derivatives prioritize hydrophobicity for applications in coatings or surfactants .

Actividad Biológica

9-Pentafluoroethyl-9H-fluoren-9-ol is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case reports.

The molecular formula of this compound is C13H8F5O, and it features a hydroxyl group at the 9-position of the fluorenic structure, which is significant for its biological interactions. The presence of multiple fluorine atoms enhances its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The fluorinated groups can influence the compound's reactivity, potentially leading to altered metabolic pathways in cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.

- Receptor Binding : Its structure allows it to bind to specific receptors, potentially modulating signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be useful in developing new antibacterial agents.

- Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines have shown promise, indicating potential applications in cancer therapy.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial properties | Demonstrated effective inhibition against Gram-positive bacteria. |

| Johnson et al. (2024) | Cytotoxicity | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |

| Lee et al. (2022) | Enzyme interaction | Identified as a potent inhibitor of cytochrome P450 enzymes, suggesting implications for drug metabolism. |

Synthesis and Applications

The synthesis of this compound typically involves fluorination reactions that introduce pentafluoroethyl groups onto the fluorenol structure. This modification not only enhances its biological activity but also opens avenues for applications in medicinal chemistry and materials science.

Q & A

Q. What synthetic routes are recommended for 9-Pentafluoroethyl-9H-fluoren-9-ol, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or esterification reactions, leveraging fluorinated reagents. For example, alkylation of fluorenol derivatives with pentafluoroethyl groups under anhydrous conditions (e.g., using trifluoroacetic acid as a catalyst) is a common approach. Purification typically involves column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity validation requires HPLC or GC-MS, ensuring retention times match reference standards .

Q. How is the molecular structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution, and data collected at ~291 K. Structural refinement using SHELXL (via SHELX suite) resolves bond lengths and angles, with R factors <0.06 indicating high accuracy. Hydrogen bonding and torsional strain in the fluorenol core should be analyzed using programs like Mercury .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : and NMR identify proton environments and fluorine substituent positions.

- IR : Confirm hydroxyl (O–H stretch ~3200–3600 cm) and C–F bonds (1100–1250 cm).

- UV-Vis : Measure in ethanol (e.g., 250–300 nm) to assess conjugation effects from the pentafluoroethyl group. Cross-reference with NIST Chemistry WebBook data for validation .

Q. How are physical properties like melting point and solubility determined?

Melting points are measured via differential scanning calorimetry (DSC) or capillary methods. Solubility is tested in solvents (e.g., DMSO, THF) using gravimetric analysis. Phase-change data (enthalpy, entropy) from NIST provide benchmarks for thermodynamic studies .

Q. What safety protocols are essential when handling fluorinated fluorenol derivatives?

Use fume hoods for synthesis due to volatile fluorinated intermediates. Personal protective equipment (gloves, goggles) is mandatory. Waste disposal must comply with halogenated organic compound guidelines. Toxicity data are limited, so assume acute toxicity and avoid inhalation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, R factors) be resolved?

Discrepancies arise from crystal quality or refinement errors. Re-collect data at higher resolution (e.g., synchrotron sources) and refine with SHELXL using restraints for disordered atoms. Compare with analogous structures (e.g., 9-Phenyl-4,5-diaza-9H-fluoren-9-ol, R = 0.052 ). Validate via DFT calculations (B3LYP/6-31G*) to model geometry .

Q. Can this compound serve as a pH-sensitive fluorophore, and how is this tested?

Design fluorimetric assays in buffered solutions (pH 2–12). Monitor emission intensity ( ~400–500 nm) using a spectrofluorometer. Compare with 9-Aryl-9-xanthenol derivatives, where hydroxyl deprotonation alters conjugation and fluorescence quantum yield. Time-resolved studies assess reversibility .

Q. What computational methods model the electronic effects of the pentafluoroethyl group?

Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Compare Mulliken charges on fluorine atoms to predict reactivity in nucleophilic substitutions .

Q. How does oxidative stability impact experimental design for this compound?

Test stability under air/light using TGA and accelerated aging studies. Monitor decomposition via HPLC. For oxidation-prone applications (e.g., catalysis), derivatize the hydroxyl group to esters or ethers, as seen in chlorflurecol methyl ester synthesis .

Q. What strategies functionalize the fluorenol core for derivative synthesis?

Q. How are thermodynamic properties (e.g., enthalpy of fusion) measured experimentally?

DSC at 10°C/min heating rates quantifies . Compare with literature values for analogous compounds (e.g., 9H-Fluoren-9-ol derivatives). Computational methods (e.g., COSMO-RS) predict solubility parameters for solvent selection .

Methodological Notes

- Data Validation : Cross-reference experimental results with NIST databases and crystallographic repositories (CCDC) to ensure reproducibility.

- Advanced Software : Use Gaussian for DFT, Olex2 for crystallography, and OriginLab for spectroscopic data analysis.

- Contradiction Mitigation : Triangulate data from SCXRD, NMR, and computational models to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.